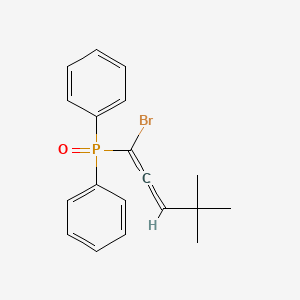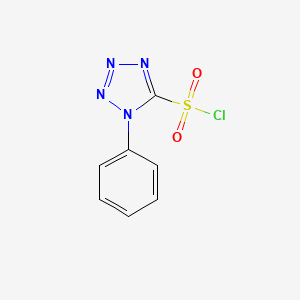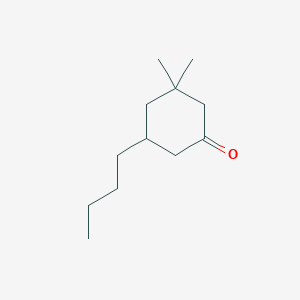
(1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a bromine atom, a dimethylpenta-1,2-dienyl group, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves multiple steps. One common method starts with the preparation of 1-bromo-4,4-dimethylpenta-1,2-diene, which can be synthesized by treating 4,4-dimethylpent-1-yne with bromine under controlled conditions . The resulting bromo compound is then reacted with diphenylphosphine oxide in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to yield phosphines.
Addition Reactions: The dienyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphine-amines, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of (1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with various molecular targets. The bromine atom and the phosphane moiety can form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,4-dimethylpentane: A simpler analog with a similar bromine-containing structure.
Diphenylphosphine oxide: Shares the diphenylphosphane moiety but lacks the dienyl group.
1-Bromo-4,4-dimethylpenta-1,2-diene: Contains the dienyl group but lacks the phosphane moiety.
Uniqueness
(1-Bromo-4,4-dimethylpenta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a bromine atom, a dienyl group, and a diphenylphosphane moiety
Properties
CAS No. |
60127-50-6 |
|---|---|
Molecular Formula |
C19H20BrOP |
Molecular Weight |
375.2 g/mol |
InChI |
InChI=1S/C19H20BrOP/c1-19(2,3)15-14-18(20)22(21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,1-3H3 |
InChI Key |
SAMMYVHCFVBQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)





![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
